3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-3-phenyl-propylamine
Description
3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-3-phenyl-propylamine is a structurally unique compound featuring a tetrahydro-pyran ring substituted with two methyl groups at the 2-position and a phenyl group at the 4-position, linked to a propylamine chain. The tetrahydro-pyran moiety may enhance metabolic stability compared to simpler aromatic systems, as seen in related compounds like Fluoxetine (a selective serotonin reuptake inhibitor) .
Properties
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-3-phenylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-16(2)12-14(9-11-18-16)15(8-10-17)13-6-4-3-5-7-13/h3-7,14-15H,8-12,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJTUAABUQKSKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(CCN)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-3-phenyl-propylamine typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized from 2,2-dimethyltetrahydro-2H-pyran-4-ylmethanol using Dess-Martin periodinane as an oxidizing agent.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-3-phenyl-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone intermediates back to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the tetrahydropyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenylpropylamines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-3-phenyl-propylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-3-phenyl-propylamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Structural Comparisons:
- Tetrahydro-pyran vs. Phenoxy Groups: The tetrahydro-pyran ring in the target compound may confer greater metabolic stability compared to Fluoxetine’s phenoxy group, which is prone to oxidative metabolism .
- Substituent Effects : The 2,2-dimethyl groups on the tetrahydro-pyran ring could enhance lipophilicity and blood-brain barrier penetration relative to ethylamine or benzo[1,4]dioxin analogs .
- Amine Chain Variations : Propylamine chains (vs. ethylamine or isopropylamine) balance flexibility and receptor interaction, as seen in Fluoxetine’s SSRI activity .
Biological Activity
3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-3-phenyl-propylamine is a compound with the chemical formula CHNO and a molecular weight of 247.38 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity based on available research findings, case studies, and structure-activity relationship (SAR) analyses.
Biological Activity Overview
The biological activity of this compound primarily relates to its interactions with various biological targets, including receptors and enzymes. Key areas of focus include:
- Antagonistic Activity : Research indicates that compounds similar to this compound may act as antagonists at specific G protein-coupled receptors (GPCRs), which are crucial for various physiological processes.
- Pharmacological Potential : The compound's structural features suggest potential applications in treating conditions linked to neurotransmitter modulation, inflammation, and possibly cancer.
1. Antiplatelet Activity
A study investigating the effects of similar compounds on platelet aggregation highlighted the importance of structural modifications in enhancing antiplatelet activity. Compounds that share structural features with this compound demonstrated significant inhibition of ADP-mediated platelet aggregation, suggesting a potential role in managing thrombotic disorders .
2. Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups significantly influences biological activity. For instance, the incorporation of a phenyl group is essential for enhancing cytotoxicity against certain cancer cell lines. The presence of the tetrahydropyran moiety may also contribute to the compound's lipophilicity, affecting its bioavailability and interaction with biological membranes .
Data Table: Summary of Biological Activities
Q & A
Q. Optimization Strategies :
- Design of Experiments (DoE) : Use factorial designs to systematically vary parameters (e.g., temperature, catalyst loading) and identify optimal conditions while minimizing experimental runs .
- Computational Guidance : Employ quantum chemical calculations (e.g., DFT) to predict transition states and energetics, narrowing down viable reaction pathways before lab validation .
Table 1 : Example DoE Matrix for Reductive Amination Optimization
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 80 |
| Catalyst (mol%) | 2 | 5 | 3.5 |
| Reaction Time (h) | 12 | 24 | 18 |
How can the stereochemical configuration of this compound be resolved using crystallographic techniques?
Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
Crystallization : Grow high-quality crystals via vapor diffusion or slow evaporation.
Data Collection : Use synchrotron or in-house diffractometers (e.g., Mo/Kα radiation).
Refinement : Apply programs like SHELXL for structure solution and refinement, ensuring accurate stereochemical assignment .
Advanced Consideration : For poorly diffracting crystals, utilize twin refinement protocols in SHELXL or complementary techniques like electron diffraction (MicroED) .
What computational strategies predict the reactivity and interaction mechanisms of this compound with biological targets?
Advanced Research Question
Molecular Dynamics (MD) Simulations : Model binding dynamics with proteins (e.g., GPCRs) using force fields like AMBER or CHARMM.
Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen binding poses, prioritizing sites influenced by the tetrahydro-pyran ring’s steric bulk .
Reaction Path Search : Apply the ANCO method (Artificial Force Induced Reaction) to map reaction coordinates for covalent interactions .
Table 2 : Key Interactions Predicted via Docking
| Target Protein | Binding Energy (kcal/mol) | Critical Residues |
|---|---|---|
| 5-HT2A Receptor | -9.2 | Asp155, Ser159 |
| CYP450 3A4 | -8.5 | Phe213, Arg372 |
How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) during characterization?
Advanced Research Question
Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using Gaussian NMR prediction modules).
Crystallographic Correlation : Validate ambiguous proton assignments against SC-XRD-derived geometries .
Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify outliers in datasets, particularly for batch-to-batch variations .
Case Study : A ¹H NMR discrepancy in the propylamine chain was resolved by SC-XRD, confirming axial-equatorial isomerism in the tetrahydro-pyran ring .
What are the implications of the tetrahydro-pyran ring’s steric and electronic properties on chemical behavior?
Basic Research Question
- Steric Effects : The 2,2-dimethyl groups impose significant steric hindrance, reducing nucleophilic attack at the pyran oxygen and directing reactivity to the propylamine chain .
- Electronic Effects : The electron-donating methyl groups stabilize the pyran ring’s chair conformation, influencing solubility and intermolecular interactions (e.g., hydrogen bonding with biological targets) .
What advanced separation techniques are recommended for purifying this compound?
Advanced Research Question
Membrane Chromatography : Use functionalized cellulose membranes for high-throughput enantiomeric separation, leveraging the compound’s amine group for ionic interactions .
Supercritical Fluid Chromatography (SFC) : Optimize CO₂/co-solvent ratios to resolve diastereomers, achieving >99% purity with sub-2μm particle columns .
Table 3 : SFC Optimization Parameters
| Parameter | Optimal Setting |
|---|---|
| Co-solvent (%) | 15 (MeOH) |
| Pressure (bar) | 120 |
| Temperature (°C) | 40 |
How can researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ values) using Bayesian statistics to account for variability in experimental conditions .
Proteomic Profiling : Use affinity chromatography-MS to identify off-target interactions that may explain divergent results .
Example : Discrepancies in kinase inhibition profiles were traced to residual solvent (DMSO) concentrations affecting assay sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
